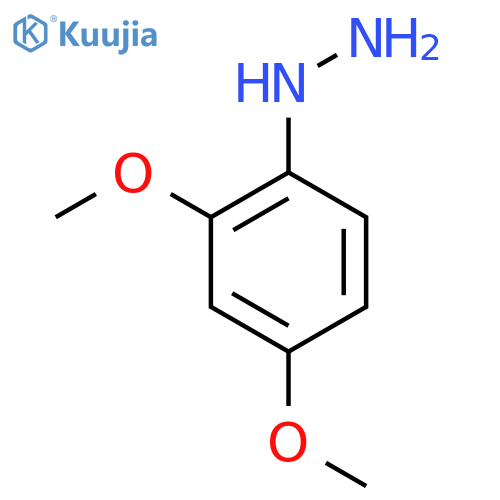Cas no 179543-93-2 ((2,4-Dimethoxyphenyl)hydrazine)

179543-93-2 structure
商品名:(2,4-Dimethoxyphenyl)hydrazine
CAS番号:179543-93-2
MF:C8H12N2O2
メガワット:168.193081855774
MDL:MFCD10000145
CID:2101345
PubChem ID:10261480
(2,4-Dimethoxyphenyl)hydrazine 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-dimethoxyphenyl)hydrazine
- (2,4-DIMETHOXY-PHENYL)-HYDRAZINE
- (2,4-dimethoxyphenyl)hydrazine
- 2,4-dimethoxyphenylhydrazine
- (2,4-Dimethoxyphenyl)hydrazine
-
- MDL: MFCD10000145
- インチ: 1S/C8H12N2O2/c1-11-6-3-4-7(10-9)8(5-6)12-2/h3-5,10H,9H2,1-2H3
- InChIKey: KYRYAEGIUORORQ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1NN)OC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- トポロジー分子極性表面積: 56.5
(2,4-Dimethoxyphenyl)hydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D562163-100mg |
(2,4-Dimethoxyphenyl)hydrazine |
179543-93-2 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Alichem | A250001165-500mg |
2,4-Dimethoxyphenylhydrazine |
179543-93-2 | 98% | 500mg |
1,058.40 USD | 2021-05-31 | |
| Enamine | EN300-275896-0.1g |
(2,4-dimethoxyphenyl)hydrazine |
179543-93-2 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
| Enamine | EN300-275896-0.25g |
(2,4-dimethoxyphenyl)hydrazine |
179543-93-2 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
| Alichem | A250001165-250mg |
2,4-Dimethoxyphenylhydrazine |
179543-93-2 | 98% | 250mg |
748.00 USD | 2021-05-31 | |
| Enamine | EN300-275896-1g |
(2,4-dimethoxyphenyl)hydrazine |
179543-93-2 | 1g |
$699.0 | 2023-09-10 | ||
| Enamine | EN300-275896-2.5g |
(2,4-dimethoxyphenyl)hydrazine |
179543-93-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
| TRC | D562163-50mg |
(2,4-Dimethoxyphenyl)hydrazine |
179543-93-2 | 50mg |
$ 135.00 | 2022-06-05 | ||
| Enamine | EN300-275896-10g |
(2,4-dimethoxyphenyl)hydrazine |
179543-93-2 | 10g |
$3007.0 | 2023-09-10 | ||
| Enamine | EN300-275896-0.5g |
(2,4-dimethoxyphenyl)hydrazine |
179543-93-2 | 95.0% | 0.5g |
$671.0 | 2025-03-20 |
(2,4-Dimethoxyphenyl)hydrazine 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
179543-93-2 ((2,4-Dimethoxyphenyl)hydrazine) 関連製品
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量